molecular formula C11H18N4 B2729109 5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine CAS No. 424803-29-2

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine

Cat. No. B2729109
M. Wt: 206.293
InChI Key: FPFBRHAVBCYLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves understanding the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antiviral Activity

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine derivatives have been explored for their potential antiviral properties. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with various substituents, including the ethyl and methyl groups, to study their inhibitory activity against DNA and retroviruses. The research highlighted the synthesis process and the antiretroviral activity of these derivatives, demonstrating their potential as antiviral agents, especially against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Material Science

In the realm of material science, derivatives of 5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine have been incorporated into polymers and luminescent materials. For instance, Liaw et al. (2007) developed a novel organosoluble poly(pyridine−imide) with a pendant pyrene group, leveraging the pyridine heterocyclic group for enhanced thermal stability, optical, and electrochemical properties. This research underscores the chemical's utility in creating materials with desirable electronic and photonic characteristics (Liaw et al., 2007).

Organic Synthesis

The compound has also found applications in organic synthesis, where its derivatives are used as intermediates or catalysts for synthesizing various heterocyclic compounds. Danieli et al. (2004) explored the reactivity of 4-methyl-pyrrolidin-2-ones, related to the pyrrolidinyl moiety in 5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine, demonstrating their utility in synthesizing 5-imino-lactams through a series of eliminations, substitutions, and double bond shifts. This showcases the compound's role in facilitating complex organic transformations (Danieli et al., 2004).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

5-ethyl-4-methyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-3-9-8(2)13-11(12)14-10(9)15-6-4-5-7-15/h3-7H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFBRHAVBCYLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2CCCC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine

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